Cas no 847388-39-0 (2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide)

2-bromo-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a specialized organic compound with potential applications in medicinal chemistry. This compound exhibits unique structural features, including a bromo substituent and a complex imidazo[1,2-a]pyrimidin-2-yl moiety, which may contribute to its biological activity. Its precise molecular structure and functional groups make it a valuable tool for research and development in drug discovery.
2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide structure
847388-39-0 structure
Product Name:2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide
CAS No:847388-39-0
MF:C20H15BrN4O
MW:407.263303041458
CID:6295099
PubChem ID:7080322
Update Time:2025-06-19

2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide
    • 2-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
    • F0657-0471
    • 847388-39-0
    • 2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
    • AKOS002053910
    • 2-bromo-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
    • Inchi: 1S/C20H15BrN4O/c1-13-18(24-20-22-10-5-11-25(13)20)14-6-4-7-15(12-14)23-19(26)16-8-2-3-9-17(16)21/h2-12H,1H3,(H,23,26)
    • InChI Key: BMJSIBWPVSHJJB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(NC1=CC=CC(=C1)C1=C(C)N2C=CC=NC2=N1)=O

Computed Properties

  • Exact Mass: 406.04292g/mol
  • Monoisotopic Mass: 406.04292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 59.3Ų

2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide Pricemore >>

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Additional information on 2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide

Professional Introduction to Compound with CAS No. 847388-39-0 and Product Name: 2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide

The compound with the CAS number 847388-39-0 and the product name 2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential applications in drug discovery and molecular biology. The presence of a bromine substituent and a fused imidazo[1,2-a]pyrimidine core makes it a versatile scaffold for further chemical modifications and biological evaluations.

Recent studies have highlighted the importance of 2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide in the development of novel therapeutic agents. The benzamide moiety is a well-known pharmacophore that exhibits diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a 3-methylimidazo[1,2-a]pyrimidine unit into the benzamide framework enhances its binding affinity to various biological targets. This structural feature has been extensively explored in the design of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression.

One of the most compelling aspects of this compound is its potential as an inhibitor of protein-protein interactions (PPIs). PPIs play a crucial role in numerous cellular processes, and dysregulation of these interactions is often associated with diseases such as cancer and inflammatory disorders. The unique scaffold of 2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide allows for precise modulation of PPIs, making it a promising candidate for therapeutic intervention. Researchers have utilized computational modeling and high-throughput screening to identify derivatives of this compound that exhibit enhanced potency and selectivity against specific PPIs.

In addition to its role in PPI inhibition, this compound has shown promise in the development of antiviral agents. The imidazo[1,2-a]pyrimidine core is known to interact with viral enzymes and host factors, thereby disrupting viral replication cycles. Preclinical studies have demonstrated that derivatives of 2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide can inhibit the replication of various viruses by targeting key enzymes involved in their life cycles. These findings are particularly relevant in the context of emerging viral threats, where rapid development of antiviral drugs is essential.

The synthesis of 2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The bromination step is particularly critical, as it introduces the necessary electrophilic center for subsequent functionalization. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic core efficiently. These methods not only improve the overall yield but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.

Biological evaluation of 847388-39-0 has revealed several interesting properties that make it an attractive lead compound for drug development. In vitro assays have shown that this compound exhibits significant inhibitory activity against various kinases, including those overexpressed in cancer cells. Furthermore, it demonstrates good solubility and metabolic stability, which are critical factors for drug-like properties. These characteristics make it a valuable starting point for structure-based drug design efforts aimed at developing more potent and selective kinase inhibitors.

The potential applications of this compound extend beyond oncology. Emerging evidence suggests that it may also have therapeutic benefits in treating inflammatory diseases by modulating immune responses through interaction with specific receptors and signaling pathways. The ability to fine-tune its pharmacological profile through structural modifications opens up numerous possibilities for developing targeted therapies against a wide range of diseases.

Future research directions include exploring the mechanism of action of 847388-39-0 at a molecular level. Advanced spectroscopic techniques and crystallographic studies are being employed to elucidate how this compound interacts with biological targets at an atomic resolution. This detailed understanding will facilitate the design of next-generation analogs with improved efficacy and reduced side effects.

The development of 2-bromo-N-(3-{3-methylimidazo1,2-apyrimidin-2-yl}phenyl)benzamide also underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. By integrating knowledge from multiple disciplines, researchers can accelerate the discovery and optimization process, bringing new treatments to patients more quickly.

In conclusion,847388-39-0 represents a significant advancement in medicinal chemistry with broad applications in drug discovery and disease treatment. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological functions and synthetic strategies for this compound,its potential as a lead molecule will undoubtedly expand further, offering hope for innovative solutions in healthcare.

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